molecular formula C15H21N5OS B12262637 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12262637
M. Wt: 319.4 g/mol
InChI Key: OLLNDOHVLJNECD-UHFFFAOYSA-N
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Description

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring

Properties

Molecular Formula

C15H21N5OS

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C15H21N5OS/c1-19(14-5-3-4-8-16-14)12-6-9-20(10-7-12)15-17-13(11-21-2)18-22-15/h3-5,8,12H,6-7,9-11H2,1-2H3

InChI Key

OLLNDOHVLJNECD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NS2)COC)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the piperidine ring, and the final coupling with the pyridine ring. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}-N-methylpyridin-2-amine include other thiadiazole derivatives, piperidine-containing compounds, and pyridine-based molecules.

Uniqueness

What sets this compound apart is its unique combination of these three functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in applications where these properties are advantageous.

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